molecular formula C17H12BrNO2S B3015891 2-((4-Bromophenyl)sulfonyl)-5-phenylpenta-2,4-dienenitrile CAS No. 861070-32-8

2-((4-Bromophenyl)sulfonyl)-5-phenylpenta-2,4-dienenitrile

Cat. No. B3015891
CAS RN: 861070-32-8
M. Wt: 374.25
InChI Key: HIYMGMBQJUURQT-GUSDSWBTSA-N
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Description

2-((4-Bromophenyl)sulfonyl)-5-phenylpenta-2,4-dienenitrile, otherwise known as 2-Bromophenylsulfonyl-5-phenylpenta-2,4-dienenitrile, is an organic compound with a variety of applications in scientific research. It is a white, crystalline solid with a molecular formula of C14H10BrNO2S. This compound has been extensively studied and is used in a variety of laboratory experiments, including in the synthesis of pharmaceuticals, in the development of new materials, and as a component of catalysts.

Scientific Research Applications

Antimicrobial Activity

The compound has been investigated for its antimicrobial potential. In a study by Apostol et al., novel derivatives containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety were synthesized . These compounds were tested against bacterial and fungal strains. Notably, N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine demonstrated promising antimicrobial activity, particularly against Gram-positive pathogens like Enterococcus faecium biofilm-associated infections.

Other Potential Applications

While the mentioned studies focused on antimicrobial and antioxidant properties, there could be additional applications. Researchers might investigate its interactions with specific cellular targets, metabolic pathways, or other biological processes.

Mechanism of Action

Mode of Action

The presence of a sulfonyl group and a nitrile group in its structure suggests that it might interact with biological targets through hydrogen bonding or dipole-dipole interactions .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions, which are widely applied in carbon–carbon bond forming reactions . This suggests that the compound might interfere with biochemical pathways involving carbon–carbon bond formation.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target identification and understanding of its mode of action .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the compound’s reactivity might change under acidic or basic conditions due to the presence of the sulfonyl and nitrile groups .

properties

IUPAC Name

(2Z,4E)-2-(4-bromophenyl)sulfonyl-5-phenylpenta-2,4-dienenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrNO2S/c18-15-9-11-16(12-10-15)22(20,21)17(13-19)8-4-7-14-5-2-1-3-6-14/h1-12H/b7-4+,17-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYMGMBQJUURQT-GUSDSWBTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C(/C#N)\S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Bromophenyl)sulfonyl)-5-phenylpenta-2,4-dienenitrile

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